3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H10N2O5 and its molecular weight is 334.287. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Antimicrobial and Antifungal Properties : Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives exhibit significant in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Anticancer Activity
- Cytotoxicity against Cancer Cell Lines : Novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives have been synthesized and showed promising anti-microbial activity and cytotoxicity against cervical cancer (HeLa) cell lines, highlighting their potential in cancer therapy (Shankar et al., 2017).
Anti-Inflammatory Activity
- COX and LOX Inhibitory Activity : Synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives has shown dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitory activity, offering a valuable alternative to classical nonsteroidal anti-inflammatory drugs (NSAIDs) for the treatment of inflammatory diseases. These derivatives demonstrated more effectiveness and reduced side effects compared to ibuprofen (Akhter et al., 2011).
Antitubercular Activity
- Anti-mycobacterial Properties : Oxadiazole-coumarin-triazole hybrids have been synthesized and showed good anti-mycobacterial activity towards Mycobacterium tuberculosis, suggesting their potential as new antimycobacterial agents (Ambekar et al., 2017).
Antioxidant Activity
- Potential Antioxidant Agents : Design and synthesis of novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles have indicated significant antioxidant activities. Compounds were identified with high and significant antioxidant activities, making them promising for further development as new antioxidant agents (Rabie, Tantawy, & Badr, 2016).
Future Directions
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O5/c21-18-12(7-10-3-1-2-4-13(10)24-18)17-19-16(20-25-17)11-5-6-14-15(8-11)23-9-22-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSSGOXCKMHKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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